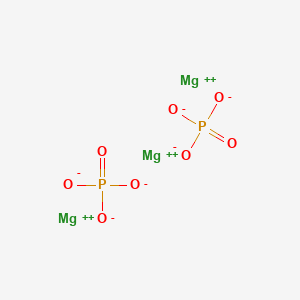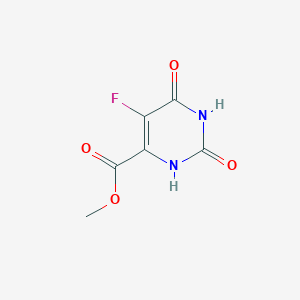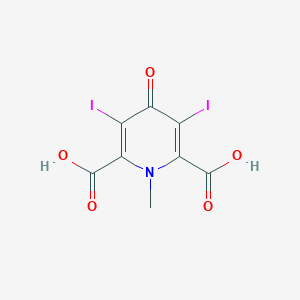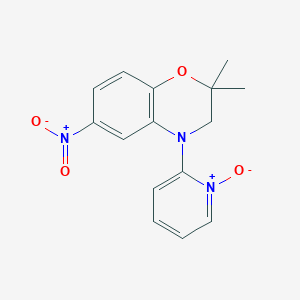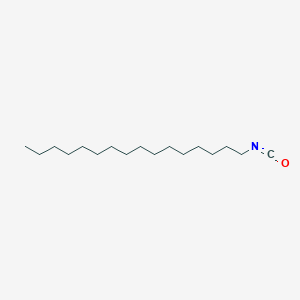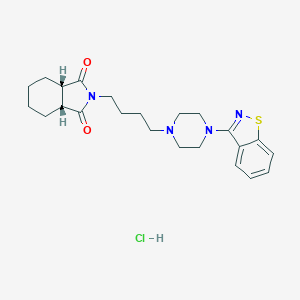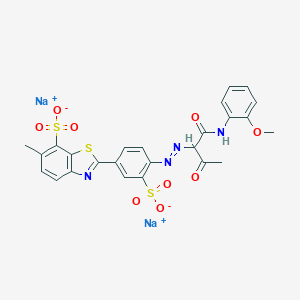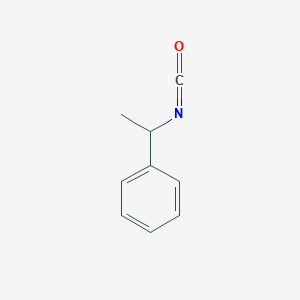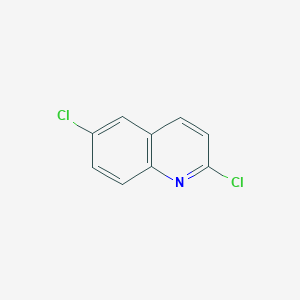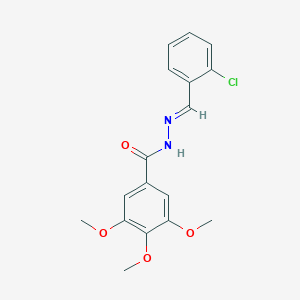
(E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide, also known as TMB-PIP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects.
Mécanisme D'action
The mechanism of action of (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide is not fully understood. However, it has been suggested that (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide exerts its biological effects by modulating various signaling pathways in cells. For example, (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide has also been shown to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell proliferation and apoptosis.
Effets Biochimiques Et Physiologiques
(E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide has been shown to have various biochemical and physiological effects. For example, (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide has been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in the regulation of inflammation and cancer progression. (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide has been shown to inhibit the growth of various bacterial strains by disrupting the bacterial cell membrane.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide is its wide range of biological activities, which makes it a promising candidate for the development of new therapeutic agents. (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide is also relatively easy to synthesize and purify, which makes it readily available for laboratory experiments. However, one of the limitations of (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the study of (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide. One area of interest is the development of new therapeutic agents based on the structure of (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide. Another area of interest is the investigation of the mechanism of action of (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide, which could lead to the identification of new signaling pathways and targets for drug development. Finally, the study of (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide in animal models could provide valuable information on its pharmacokinetics and potential toxicity.
Méthodes De Synthèse
The synthesis of (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide involves the reaction of (E)-3,4,5-trimethoxybenzoic acid with 2-chlorobenzaldehyde hydrazine. The reaction takes place in the presence of a catalyst, and the final product is obtained through purification and crystallization. The purity of the compound can be confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
(E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide has been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. (E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide has also been shown to have anti-bacterial effects by inhibiting the growth of various bacterial strains.
Propriétés
Numéro CAS |
133661-68-4 |
|---|---|
Nom du produit |
(E)-3,4,5-Trimethoxybenzoic acid ((2-chlorophenyl)methylene)hydrazide |
Formule moléculaire |
C17H17ClN2O4 |
Poids moléculaire |
348.8 g/mol |
Nom IUPAC |
N-[(E)-(2-chlorophenyl)methylideneamino]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C17H17ClN2O4/c1-22-14-8-12(9-15(23-2)16(14)24-3)17(21)20-19-10-11-6-4-5-7-13(11)18/h4-10H,1-3H3,(H,20,21)/b19-10+ |
Clé InChI |
SKPKJIGYCQSMOY-UHFFFAOYSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=CC=C2Cl |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=CC=C2Cl |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=CC=C2Cl |
Synonymes |
N-[(2-chlorophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



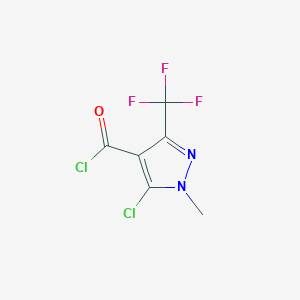
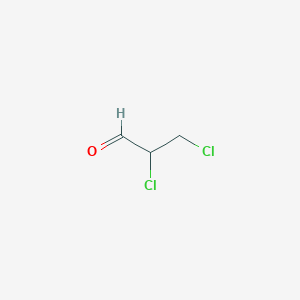
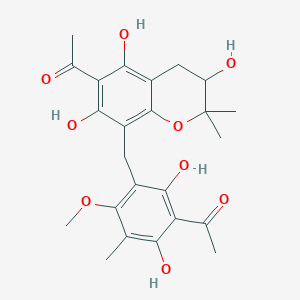
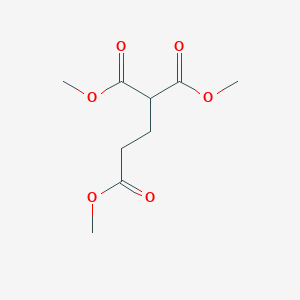
![Hexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B154347.png)
